Cas no 1185302-04-8 (But-2-ynyl-isobutyl-amine hydrochloride)

But-2-ynyl-isobutyl-amine hydrochloride is a synthetic organic compound featuring an alkyne-functionalized amine structure, commonly utilized in pharmaceutical and chemical research. Its hydrochloride salt form enhances stability and solubility, making it suitable for controlled reactions and formulation studies. The compound's rigid alkyne moiety offers reactivity for click chemistry applications, while the isobutyl group contributes to lipophilicity, influencing pharmacokinetic properties. This intermediate is valued for its versatility in synthesizing bioactive molecules, particularly in medicinal chemistry for exploring structure-activity relationships. High purity and consistent synthesis protocols ensure reliable performance in experimental settings. Proper handling under standard laboratory conditions is recommended due to its amine hydrochloride nature.
But-2-ynyl-isobutyl-amine hydrochloride structure
1185302-04-8 structure
Product name:But-2-ynyl-isobutyl-amine hydrochloride
CAS No:1185302-04-8
MF:C8H16ClN
MW:161.672341346741
CID:1067619
PubChem ID:45074846

But-2-ynyl-isobutyl-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • But-2-ynyl-isobutyl-amine hydrochloride
    • N-Isobutyl-2-butyn-1-amine hydrochloride, AldrichCPR
    • AKOS015846641
    • 1185302-04-8
    • N-(2-methylpropyl)but-2-yn-1-amine;hydrochloride
    • but-2-yn-1-yl(2-methylpropyl)amine hydrochloride
    • MDL: MFCD03632849
    • Inchi: InChI=1S/C8H15N.ClH/c1-4-5-6-9-7-8(2)3;/h8-9H,6-7H2,1-3H3;1H
    • InChI Key: GHBFXLHLJZXFME-UHFFFAOYSA-N
    • SMILES: CC#CCNCC(C)C.Cl

Computed Properties

  • Exact Mass: 161.0971272g/mol
  • Monoisotopic Mass: 161.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 113
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

But-2-ynyl-isobutyl-amine hydrochloride Security Information

But-2-ynyl-isobutyl-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010893-1g
But-2-ynyl-isobutyl-amine hydrochloride
1185302-04-8
1g
6144CNY 2021-05-07
TRC
B811703-100mg
But-2-ynyl-isobutyl-amine Hydrochloride
1185302-04-8
100mg
$ 210.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010893-1g
But-2-ynyl-isobutyl-amine hydrochloride
1185302-04-8
1g
6144.0CNY 2021-07-13
TRC
B811703-10mg
But-2-ynyl-isobutyl-amine Hydrochloride
1185302-04-8
10mg
$ 50.00 2022-06-06
TRC
B811703-50mg
But-2-ynyl-isobutyl-amine Hydrochloride
1185302-04-8
50mg
$ 135.00 2022-06-06

But-2-ynyl-isobutyl-amine hydrochloride Related Literature

Additional information on But-2-ynyl-isobutyl-amine hydrochloride

But-2-ynyl-isobutyl-amine Hydrochloride (CAS No. 1185302-04-8): An Overview and Recent Advances

But-2-ynyl-isobutyl-amine hydrochloride (CAS No. 1185302-04-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as but-2-ynyl-N-isobutylamine hydrochloride, is a derivative of but-2-yne and isobutylamine, with the hydrochloride salt form enhancing its solubility and stability in aqueous environments. The unique structure of but-2-ynyl-isobutyl-amine hydrochloride makes it a valuable candidate for various applications, including drug discovery and chemical synthesis.

The chemical structure of but-2-ynyl-isobutyl-amine hydrochloride consists of a but-2-yne moiety linked to an isobutylamine group, with the hydrochloride salt form providing additional stability. The presence of the alkyne functional group imparts unique reactivity and synthetic versatility, making it a useful intermediate in the synthesis of more complex molecules. The isobutylamine moiety, on the other hand, contributes to the compound's basicity and potential for forming hydrogen bonds, which are crucial for its biological activity.

Recent research has highlighted the potential of but-2-ynyl-isobutyl-amine hydrochloride in various therapeutic areas. For instance, studies have shown that this compound exhibits promising activity as a ligand for specific receptors, such as G protein-coupled receptors (GPCRs) and ion channels. These receptors play critical roles in numerous physiological processes, including neurotransmission, pain modulation, and immune responses. The ability of but-2-ynyl-isobutyl-amine hydrochloride to modulate these receptors makes it a potential lead compound for the development of novel therapeutic agents.

In addition to its receptor-modulating properties, but-2-ynyl-isobutyl-amine hydrochloride has been explored for its potential as a building block in the synthesis of more complex molecules. The alkyne functional group can undergo various reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a powerful tool in click chemistry. This reaction allows for the efficient and selective formation of 1,2,3-triazoles, which are stable and bioactive scaffolds with applications in drug discovery and materials science.

The solubility and stability of but-2-ynyl-isobutyl-amine hydrochloride in aqueous environments are particularly advantageous for pharmaceutical applications. This property facilitates its use in formulations that require high solubility and stability, such as injectable solutions and oral suspensions. Moreover, the hydrochloride salt form can enhance the bioavailability of the compound by improving its absorption through biological membranes.

Recent advancements in computational chemistry have also contributed to our understanding of but-2-ynyl-isobutyl-amine hydrochloride. Molecular dynamics simulations have provided insights into the conformational flexibility and dynamic behavior of this compound in solution. These simulations have revealed that the alkyne and amine moieties can adopt various conformations, which may influence its binding interactions with target proteins. This information is valuable for optimizing the design of derivatives with enhanced potency and selectivity.

In conclusion, but-2-ynyl-isobutyl-amine hydrochloride (CAS No. 1185302-04-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its solubility and stability properties, makes it a valuable candidate for various applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the development of novel therapeutic agents.

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